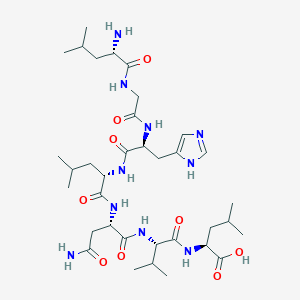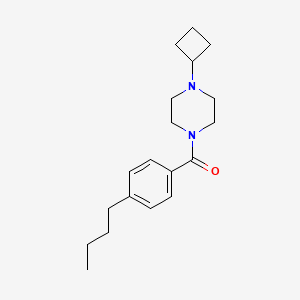
(4-Butylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Butylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone is an organic compound that features a combination of a butylphenyl group and a cyclobutylpiperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone typically involves the reaction of 4-butylphenyl ketone with 4-cyclobutylpiperazine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include palladium or platinum-based catalysts, and solvents such as dichloromethane or toluene are often employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated reaction monitoring and purification systems.
Análisis De Reacciones Químicas
Types of Reactions
(4-Butylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Butylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
The compound has potential applications in biological research, particularly in the study of receptor-ligand interactions. Its piperazine moiety is known to interact with various biological targets, making it useful in pharmacological studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders or other medical conditions.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of (4-Butylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to bind to various receptors, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Butylphenyl)(cyclopentyl)methanone
- (4-Butylphenyl)(4-methylpiperazin-1-yl)methanone
Uniqueness
(4-Butylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone is unique due to the presence of both a butylphenyl group and a cyclobutylpiperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for specific interactions with biological targets, which may not be achievable with similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C19H28N2O |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
(4-butylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H28N2O/c1-2-3-5-16-8-10-17(11-9-16)19(22)21-14-12-20(13-15-21)18-6-4-7-18/h8-11,18H,2-7,12-15H2,1H3 |
Clave InChI |
DVNNNLQPNMJEPB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12624083.png)
![Methyl 2-[[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]acetate](/img/structure/B12624085.png)
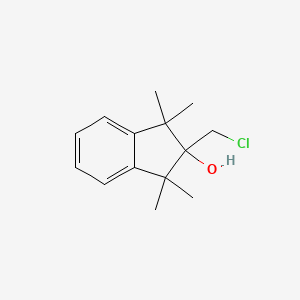

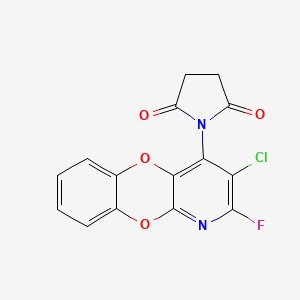
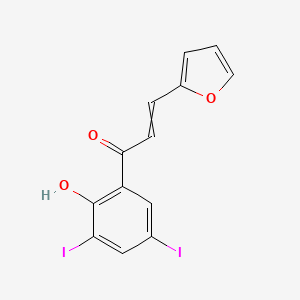
![2-(3-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12624115.png)
![2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B12624132.png)
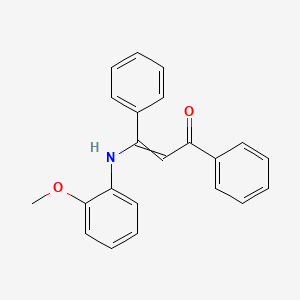
![3-[(Diphenylmethoxy)methyl]-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B12624147.png)
![4-[5-(3-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B12624153.png)
![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B12624155.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-3-iodo-1-(phenylsulfonyl)-](/img/structure/B12624166.png)
